2-(Bromomethyl)-4-nitropyridine
Description
2-(Bromomethyl)-4-nitropyridine is a halogenated nitro-substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂. Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a nitro (-NO₂) group at position 4 (para to the bromomethyl group). This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which enables alkylation and nucleophilic substitution reactions, and the electron-withdrawing nitro group, which directs further functionalization .
Properties
CAS No. |
442910-43-2 |
|---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-(bromomethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2 |
InChI Key |
OUGUTAUSQAZEJH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CBr |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The reactivity and properties of nitropyridine derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : The nitro group at C4 in this compound withdraws electron density, activating the bromomethyl group at C2 for nucleophilic substitution. In contrast, analogs with nitro groups at C3 (e.g., 4-Bromo-2-methyl-3-nitropyridine) exhibit altered reactivity due to meta-directing effects .
- Electrochemical Behavior: 4-Nitropyridine 1-oxide derivatives show pH-dependent electrode potentials, similar to nitrobenzene, but with higher efficiency in basic electrolytes (62.7%) compared to aromatic nitro compounds .
- Mutagenicity : Bromomethyl and nitro groups synergistically enhance mutagenic effects. For example, 4-nitropyridine 1-oxide derivatives cause DNA repair deficiencies in E. coli mutants (pol A1, rec A13), suggesting similar risks for this compound .
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